N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound is a structurally complex small molecule featuring a tetrahydrothieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety and a 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide group. The acetyl group at position 6 may enhance metabolic stability, while the 3-methylpiperidine sulfonyl substituent likely contributes to solubility and target affinity.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S3/c1-18-6-5-14-33(16-18)40(36,37)21-11-9-20(10-12-21)27(35)31-29-26(28-30-23-7-3-4-8-24(23)38-28)22-13-15-32(19(2)34)17-25(22)39-29/h3-4,7-12,18H,5-6,13-17H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBNPLPXWWPKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a tetrahydrothieno-pyridine structure and a sulfonamide group. The synthesis typically involves multi-step reactions including condensation and cyclization processes. For instance, the synthesis of related benzothiazole derivatives has been achieved through methods like Knoevenagel condensation and molecular hybridization techniques .
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Benzothiazole | A heterocyclic compound with potential anti-inflammatory properties. |
| Tetrahydrothieno[2,3-c]pyridine | A bicyclic structure contributing to the compound's pharmacological profile. |
| Sulfonamide | Enhances solubility and biological activity. |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. The compound has shown promising results against various bacterial strains. For example, derivatives of benzothiazole have been tested for their inhibitory concentrations against Mycobacterium tuberculosis (Mtb), with some compounds exhibiting significant activity .
Anticancer Properties
Benzothiazole-based compounds are also being investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways .
Case Studies
- Study on Antitubercular Activity : A recent study evaluated several benzothiazole derivatives for their effectiveness against Mtb. The results indicated that certain derivatives had low MIC values (minimum inhibitory concentration), suggesting strong antitubercular activity .
- Anticancer Activity Evaluation : Another study focused on the anticancer effects of benzothiazole derivatives in vitro. The results showed that these compounds could significantly inhibit the growth of cancer cell lines and induce cell cycle arrest .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It may interfere with signaling pathways that regulate cell growth and apoptosis.
Table 2: Biological Activities and Their Corresponding Findings
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Significant activity against Mtb; low MIC values. |
| Anticancer | Induced apoptosis in cancer cell lines; inhibited growth. |
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds containing benzothiazole and thieno[2,3-c]pyridine moieties exhibit promising anticancer properties. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study:
A study investigated the cytotoxic effects of related compounds on human cancer cell lines such as HEK293 (human embryonic kidney), BT474 (breast cancer), and NCI-H226 (lung cancer). The results indicated that certain derivatives demonstrated moderate to potent cytotoxicity, suggesting the potential of benzothiazole derivatives in cancer therapy .
Antimicrobial Properties
The presence of thieno[2,3-c]pyridine and benzothiazole in the compound structure has been linked to antimicrobial activity. Research has focused on synthesizing derivatives that can inhibit bacterial growth.
Research Findings:
A review highlighted the synthesis of benzothiazole-based compounds and their evaluation against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrated significant antibacterial activity, indicating that such compounds could be developed into effective antimicrobial agents .
Enzyme Inhibition
The compound's sulfonamide group is known for its ability to act as enzyme inhibitors. Research has explored its potential as an inhibitor for enzymes related to diabetes and neurodegenerative diseases.
Enzyme Inhibition Study:
In a study focusing on sulfonamides with similar structures, researchers evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The findings suggested that these compounds could serve as therapeutic agents for Type 2 diabetes mellitus and Alzheimer's disease due to their enzyme inhibition capabilities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is crucial for drug development.
| Structural Feature | Biological Activity |
|---|---|
| Benzothiazole moiety | Anticancer activity |
| Thieno[2,3-c]pyridine | Antimicrobial properties |
| Sulfonamide group | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The tetrahydrothieno[2,3-c]pyridine core distinguishes this compound from related benzothiazole-containing derivatives. For example:
- N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) (): Shares a fused thieno-heterocyclic system but incorporates a triazolo-pyrimidine ring instead of a pyridine. This structural difference may alter binding kinetics and selectivity in enzymatic assays .
- Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): Features a thieno[2,3-b]pyridine scaffold with a trifluoromethyl group, which could enhance lipophilicity compared to the acetyl group in the target compound .
Sulfonamide and Sulfanyl Substituents
The 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide group is a critical pharmacophore. Comparisons include:
- 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide (): Utilizes a triazolo-thiadiazole system instead of a piperidine sulfonamide, suggesting divergent target profiles (e.g., kinase vs. protease inhibition) .
Bioactivity Insights from Analogous Compounds
- Benzothiazole derivatives: Known for anticancer properties, particularly in inducing ferroptosis in oral squamous cell carcinoma (OSCC) (). The benzo[d]thiazole moiety in the target compound may confer similar pro-ferroptotic activity .
- Sulfonamide-containing compounds : Often exhibit antibacterial or antiviral activity. The 3-methylpiperidine sulfonyl group may enhance blood-brain barrier penetration compared to simpler sulfonamides .
Structural and Functional Data Table
Q & A
Basic: What are the critical parameters for synthesizing the compound with high yield and purity?
Answer:
The synthesis requires multi-step organic reactions, emphasizing:
- Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or ethanol), and reaction time optimization (12–24 hours for amide coupling) to minimize side products .
- Purification : Column chromatography or recrystallization using solvent mixtures (e.g., ethyl acetate/hexane) to isolate intermediates. Final purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
- Functional Group Compatibility : Protecting groups (e.g., acetyl) are used to prevent undesired reactivity during sulfonylation or benzamide formation .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6 or CDCl₃) confirm regiochemistry of the benzo[d]thiazole and tetrahydrothieno rings. For example, aromatic protons appear at δ 7.2–8.5 ppm, while acetyl groups resonate at δ 2.1–2.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with retention times cross-referenced against synthetic intermediates .
Basic: How can researchers design initial biological screening assays for this compound?
Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like APE1 or kinases, given the sulfonamide and benzothiazole moieties’ affinity for catalytic pockets .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorometric assays (e.g., APE1 endonuclease activity inhibition at 10–100 µM concentrations) .
- Cellular Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 24–72 hours, with cisplatin as a positive control .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Curves : Replicate assays with varying concentrations (1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human or murine) to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .
- Orthogonal Assays : Validate enzyme inhibition using surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) independently of cellular assays .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Answer:
- Core Modifications :
- Replace the 3-methylpiperidinyl sulfonamide with bulkier groups (e.g., 2-methylpiperidinyl) to enhance target selectivity .
- Substitute the acetyl group with electron-withdrawing substituents (e.g., nitro) to improve metabolic stability .
- Bioisosteric Replacement : Swap the benzo[d]thiazole with triazolo[4,3-b]pyridazine to evaluate impact on kinase inhibition .
- Data Analysis : Use multivariate regression models to correlate substituent electronegativity/logP with IC₅₀ values .
Advanced: What methodologies address solubility challenges in in vivo studies?
Answer:
- Co-Solvent Systems : Use 10% DMSO in saline or PEG-400 for intraperitoneal administration, ensuring <0.1% precipitation via dynamic light scattering (DLS) .
- Prodrug Design : Synthesize phosphate or ester derivatives of the benzamide group to enhance aqueous solubility, with hydrolysis monitored at physiological pH .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm diameter) and assess release kinetics using dialysis membranes .
Advanced: How to evaluate in vivo pharmacokinetics and toxicity?
Answer:
- Pharmacokinetic Profiling :
- Plasma Exposure : Administer 10 mg/kg intravenously to rodents; collect blood at 0.5, 2, 6, and 24 hours for LC-MS/MS analysis of Cₘₐₓ and t₁/₂ .
- Tissue Distribution : Quantify compound levels in liver, kidney, and brain via homogenization and extraction .
- Toxicology :
- Acute Toxicity : Dose escalation study (10–100 mg/kg) with histopathology and serum ALT/AST measurements at 7 days .
- Genotoxicity : Comet assay in peripheral blood lymphocytes to detect DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
